2-phenyl-4-thien-2-ylphthalazin-1(2H)-one
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Overview
Description
2-phenyl-4-thien-2-ylphthalazin-1(2H)-one is a heterocyclic compound that features a phthalazine core substituted with phenyl and thienyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-4-thien-2-ylphthalazin-1(2H)-one typically involves the following steps:
Formation of the Phthalazine Core: The phthalazine core can be synthesized through the cyclization of hydrazine derivatives with phthalic anhydride or its derivatives.
Substitution Reactions: The phenyl and thienyl groups are introduced through substitution reactions
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-4-thien-2-ylphthalazin-1(2H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The phenyl and thienyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide variety of new functional groups.
Scientific Research Applications
2-phenyl-4-thien-2-ylphthalazin-1(2H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound may be investigated for its potential as a pharmaceutical agent, particularly for its activity against certain diseases or conditions.
Materials Science: The compound can be used in the development of new materials with unique properties, such as conductive polymers or advanced coatings.
Biological Research: The compound may be used as a tool to study biological processes or as a probe in biochemical assays.
Industrial Applications: The compound can be used in the synthesis of other chemicals or as a component in industrial processes.
Mechanism of Action
The mechanism of action of 2-phenyl-4-thien-2-ylphthalazin-1(2H)-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-phenylphthalazin-1(2H)-one: Lacks the thienyl group, which may affect its chemical properties and applications.
4-thien-2-ylphthalazin-1(2H)-one:
2-phenyl-4-methylphthalazin-1(2H)-one: Substitutes the thienyl group with a methyl group, altering its chemical behavior and applications.
Uniqueness
2-phenyl-4-thien-2-ylphthalazin-1(2H)-one is unique due to the presence of both phenyl and thienyl groups, which can confer distinct chemical properties and potential applications. The combination of these groups may enhance its reactivity and make it suitable for specific scientific and industrial uses.
Properties
Molecular Formula |
C18H12N2OS |
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Molecular Weight |
304.4 g/mol |
IUPAC Name |
2-phenyl-4-thiophen-2-ylphthalazin-1-one |
InChI |
InChI=1S/C18H12N2OS/c21-18-15-10-5-4-9-14(15)17(16-11-6-12-22-16)19-20(18)13-7-2-1-3-8-13/h1-12H |
InChI Key |
RQOAXEHMLOWSFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=CC=CS4 |
Origin of Product |
United States |
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